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Compound of Interest

Compound Name: 8-Bromo-1, 7-naphthyridin-6-amine

Cat. No.: B1278728

For Researchers, Scientists, and Drug Development Professionals: A Guide to the NMR
Spectral Data of a Key Heterocyclic Building Block

In the landscape of medicinal chemistry and materials science, substituted naphthyridines are
a class of heterocyclic compounds that command significant attention due to their diverse
biological activities and applications as versatile scaffolds. Among these, 8-Bromo-1,7-
naphthyridin-6-amine stands out as a valuable building block for the synthesis of more
complex molecules. A thorough understanding of its spectral characteristics is paramount for
researchers engaged in its use. This guide provides a comparative analysis of the Nuclear
Magnetic Resonance (NMR) data for 8-Bromo-1,7-naphthyridin-6-amine, alongside related
structures to offer a clear perspective on the influence of its substituents.

Due to the limited availability of fully assigned experimental NMR data for 8-Bromo-1,7-
naphthyridin-6-amine in the public domain, this guide presents a predicted *H and 3C NMR
dataset. This prediction is based on the known spectral data of the parent 1,7-naphthyridine
scaffold and established substituent chemical shift (SCS) effects for bromine and amino groups
on pyridinoid rings. For a robust comparison, experimental data for unsubstituted 1,7-
naphthyridine and the related 2-amino-7-hydroxy-1,8-naphthyridine are also presented.

Comparative NMR Data Analysis

The following tables summarize the predicted *H and 3C NMR spectral data for 8-Bromo-1,7-
naphthyridin-6-amine and the experimental data for 1,7-naphthyridine and 2-amino-7-
hydroxy-1,8-naphthyridine.
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Table 1: *H NMR Spectral Data Comparison (400 MHz, DMSO-de)

8-Bromo-1,7-

1,7-Naphthyridine

2-amino-7-hydroxy-

Position naphthyridin-6- . 1,8-naphthyridine
. . (Experimental) )
amine (Predicted) (Experimental)[1]
o 58.85 (dd, J = 4.5, 59.12 (dd, J = 4.3,
1.5 Hz) 1.8 Hz)
Ho3 6 7.60 (dd, J = 8.5, 6 7.73 (dd, J = 8.3, H-3:56.11(d,J=8
4.5 Hz) 4.3 Hz) Hz)
Hea 6 8.30 (dd, J = 8.5, 6 8.45 (dd, J = 8.3, H-4:567.62(d,J=8
1.5 Hz) 1.8 Hz) Hz)
H-5: 8 6.34 (d, J =8
H-5 6 7.50 (s) 6 8.00 (d, J =5.8 Hz)
Hz)
H-6:57.62 (d, J=8
H-6 58.78 (d, J = 5.8 Hz)
Hz)
NH:z 0 6.50 (br s) NHz: & 6.85 (s)

Table 2: 13C NMR Spectral Data Comparison (100 MHz, DMSO-ds)
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8-Bromo-1,7- . 2-amino-7-hydroxy-
. L 1,7-Naphthyridine o
Position naphthyridin-6- . 1,8-naphthyridine
) ) (Experimental) .
amine (Predicted) (Experimental)[1]
C-2 152.0 153.3
C-3 122.5 122.1 109.9
C-4 138.0 137.4 138.3
C-4a 148.5 149.1 119.8
C-5 115.0 121.6 107.9
C-6 155.0 150.2 137.8
C-8 105.0 151.8
C-8a 158.0 157.9 152.0

Experimental Protocols

A standardized protocol for acquiring high-quality NMR spectra for heterocyclic compounds
such as 8-Bromo-1,7-naphthyridin-6-amine is crucial for accurate structural elucidation and
comparison.

Sample Preparation:
» Weigh approximately 5-10 mg of the sample for tH NMR and 20-30 mg for 33C NMR.

o Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-ds). The choice
of solvent is critical, and DMSO-ds is often preferred for its ability to dissolve a wide range of
organic compounds and for its characteristic solvent peak that does not typically overlap with
signals of interest.

o Transfer the solution to a clean, dry 5 mm NMR tube.
NMR Spectrometer Setup:

e The data should be acquired on a 400 MHz or higher field NMR spectrometer.
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e The probe should be tuned and matched for both *H and 13C nuclei.
e The spectrometer is locked onto the deuterium signal of the solvent.
o Shimming of the magnetic field is performed to optimize resolution and peak shape.

IH NMR Acquisition Parameters:

Pulse Program: A standard single-pulse experiment is typically used.

o Spectral Width: A spectral width of approximately 12-16 ppm, centered around 6-8 ppm, is
generally sufficient for aromatic compounds.

e Acquisition Time: An acquisition time of 2-4 seconds is recommended.
o Relaxation Delay: A relaxation delay of 1-5 seconds ensures full relaxation of the protons.

e Number of Scans: For a sample of this concentration, 8-16 scans should provide a good
signal-to-noise ratio.

13C NMR Acquisition Parameters:

Pulse Program: A proton-decoupled pulse program is used to simplify the spectrum to single
lines for each carbon environment.

o Spectral Width: A wider spectral width of approximately 200-220 ppm, centered around 100-
120 ppm, is necessary for 13C NMR.

e Acquisition Time: An acquisition time of 1-2 seconds is standard.
o Relaxation Delay: A relaxation delay of 2-5 seconds is used.

o Number of Scans: Due to the lower natural abundance of 13C, a significantly higher number
of scans (e.g., 1024 to 4096) is required to achieve an adequate signal-to-noise ratio.

Data Processing:

o Apply a Fourier transform to the acquired Free Induction Decay (FID).
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e Phase correct the resulting spectrum.

» Calibrate the chemical shift scale using the residual solvent peak as an internal reference
(for DMSO-de, dH = 2.50 ppm and 6C = 39.52 ppm).

 Integrate the signals in the *H spectrum to determine the relative number of protons.

e Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the
respective nuclei in the molecule.

Visualization of Molecular Structure

To aid in the analysis of the NMR data, the chemical structure of 8-Bromo-1,7-naphthyridin-6-
amine with atom numbering is provided below.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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